(R)-1-benzyl-3-(2-chloroethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-benzyl-3-(2-chloroethyl)pyrrolidine is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a 2-chloroethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Chlorination: The 2-chloroethyl group is introduced via a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Industrial Production Methods
Industrial production methods for ®-1-benzyl-3-(2-chloroethyl)pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl-3-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the 2-chloroethyl group to an ethyl group.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, ethyl derivatives, and various substituted pyrrolidines.
Scientific Research Applications
®-1-benzyl-3-(2-chloroethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-benzyl-3-(2-chloroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
1-benzyl-3-(2-bromoethyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
1-benzyl-3-(2-hydroxyethyl)pyrrolidine: A derivative with a hydroxy group at the 2-position.
Uniqueness
®-1-benzyl-3-(2-chloroethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both benzyl and 2-chloroethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-(2-chloroethyl)pyrrolidine |
InChI |
InChI=1S/C13H18ClN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI Key |
UFPKLAYEQVQXJT-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCCl)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.